

Molecular formula and IUPAC name of civetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Civetone

Cat. No.: B1203174

[Get Quote](#)

Civetone: A Comprehensive Technical Review

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Civetone, a macrocyclic ketone, is a historically significant natural product renowned for its characteristic musky aroma.^{[1][2]} Originally sourced from the perineal gland secretions of the African civet (*Civettictis civetta*), it has been a valuable ingredient in the fragrance industry for centuries.^{[2][3][4]} Modern synthetic chemistry has not only made this molecule readily available, circumventing ethical concerns associated with its natural sourcing, but has also opened avenues for exploring its broader biological potential. This technical guide provides a detailed overview of **civetone**, focusing on its chemical properties, synthesis, and biological relevance for professionals in research and development.

Molecular Profile

Civetone is a 17-membered unsaturated macrocyclic ketone.^[3] Its structure is fundamental to its unique olfactory properties and biological function.

- Molecular Formula: C₁₇H₃₀O^{[3][5]}
- IUPAC Name: (9Z)-cycloheptadec-9-en-1-one^{[2][3]}
- CAS Number: 542-46-1^{[2][5]}

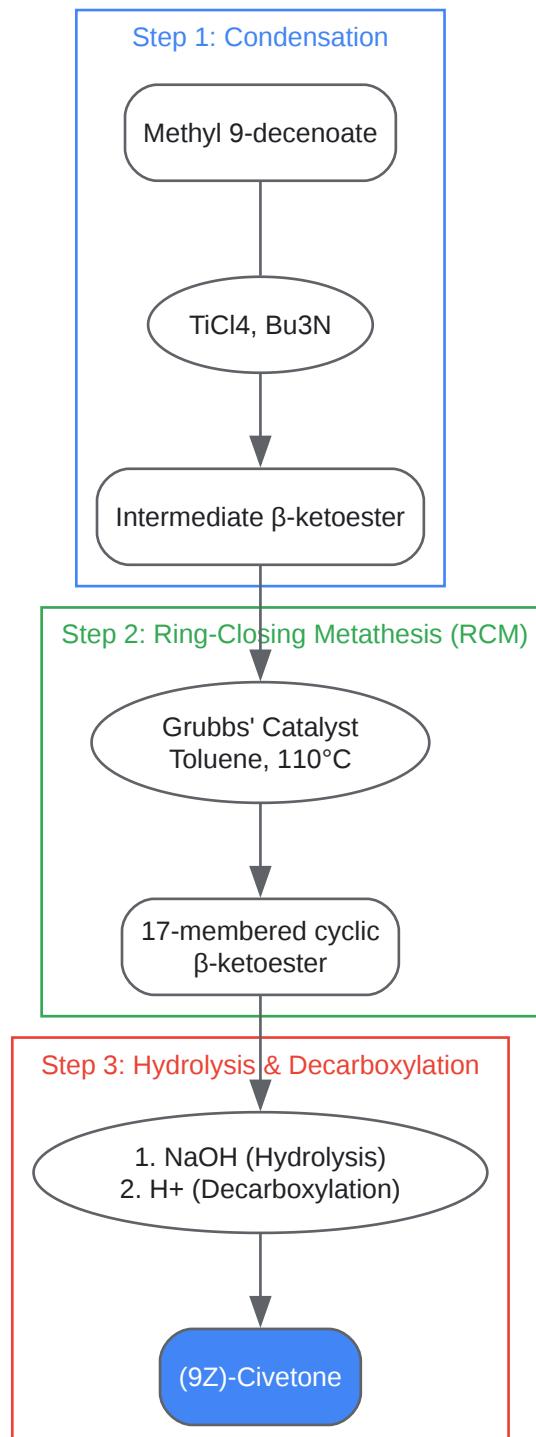
- Molecular Weight: 250.42 g/mol [3][5]

The molecule consists of a 17-membered carbon ring containing a ketone functional group and a single cis (Z)-configured double bond between carbons 9 and 10.[3][6] This Z-configuration is the naturally occurring isomer and is crucial for its characteristic scent.[3]

Caption: Chemical structure of (9Z)-cycloheptadec-9-en-1-one (**Civetone**).

Physicochemical Properties

A summary of the key quantitative data for **civetone** is presented below. This data is essential for its application in formulations and for predicting its behavior in various chemical and biological systems.


Property	Value	Reference(s)
Appearance	Crystalline solid	[1][2]
Odor	Strong musky, pleasant at high dilution	[1][2]
Melting Point	31-32 °C	[1][2][5]
Boiling Point	342 °C at 760 mmHg	[1][2][5]
Density	0.917 g/cm ³ at 33 °C	[1][3][5]
Solubility	Soluble in ethanol and oils; slightly soluble in water	[2][3]
¹³ C NMR Carbonyl Shift	Expected in the range of 190-215 ppm	[7]
IR Carbonyl Stretch	Expected in the range of 1715 cm ⁻¹ (aliphatic ketone)	[7]

Synthesis and Experimental Protocols

While numerous synthetic routes to **civetone** have been developed, modern approaches often leverage the power of olefin metathesis. A highly efficient method involves a combination of Ti-

Claisen condensation and a Ring-Closing Metathesis (RCM) reaction using a Grubbs' catalyst.

[8]

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **civetone**.

Detailed Protocol: Ti-Claisen Condensation followed by RCM

This protocol is a representative example of a modern synthetic route to **civetone**.^[8]

Step 1: Ti-Claisen Condensation

- To a solution of methyl 9-deenoate in a suitable anhydrous solvent (e.g., dichloromethane), add tri-n-butylamine (Bu_3N).
- Cool the mixture in an ice bath.
- Add titanium tetrachloride ($TiCl_4$) dropwise while maintaining the low temperature.
- Allow the reaction to stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).
- Quench the reaction with an aqueous acid solution and perform an aqueous workup.
- Extract the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude β -ketoester intermediate.

Step 2: Ring-Closing Metathesis (RCM)

- Dissolve the crude β -ketoester from Step 1 in a high-boiling anhydrous solvent such as toluene.
- Heat the solution to reflux (approx. 110°C).
- Add a catalytic amount of a Grubbs' first or second-generation catalyst.
- Maintain the reflux for several hours, monitoring the reaction progress by TLC.
- Upon completion, cool the mixture and quench with a suitable reagent (e.g., ethyl vinyl ether) to deactivate the catalyst.

- Evaporate the solvent and purify the resulting cyclic β -ketoester by column chromatography.


Step 3: Hydrolysis and Decarboxylation

- Treat the purified cyclic β -ketoester with an aqueous base (e.g., NaOH) and heat to induce hydrolysis of the ester.
- After hydrolysis is complete, acidify the reaction mixture with a strong acid (e.g., HCl).
- Heat the acidified mixture to promote decarboxylation.
- Extract the final product, **civetone**, with an organic solvent.
- Wash the organic layer, dry it, and concentrate it.
- Purify the final product by silica gel column chromatography to obtain pure (9Z)-**civetone**.

Biological Activity and Signaling

Civetone's primary biological role is as a chemical signal, or pheromone, in African civets.[\[1\]](#)[\[3\]](#)[\[5\]](#) It is a key component of the civet's glandular secretions used for territorial marking and intraspecies communication, including mate attraction and signaling dominance.[\[2\]](#)[\[3\]](#)

The mechanism of action involves the binding of **civetone** to specific olfactory receptors located in the vomeronasal organ (VNO) of civets.[\[3\]](#) This binding event initiates a neural signaling cascade that is processed in the accessory olfactory bulb, leading to a specific behavioral or physiological response in the receiving animal.

[Click to download full resolution via product page](#)

Caption: Simplified pathway of **civetone**-mediated pheromonal signaling.

Beyond its role as a pheromone, preliminary research suggests other potential biological activities for **civetone** and related macrocyclic ketones. These include potential anti-inflammatory properties and interactions with metabolic enzymes like cytochrome P450, indicating a potential for broader pharmacological investigation.^{[1][3]}

Applications in Research and Development

Civetone's utility extends beyond the fragrance and flavor industries.

- **Drug Delivery:** Its molecular structure is being investigated for potential use as a transdermal absorption enhancer, facilitating the penetration of other compounds through the skin.^[1]

- Chemical Ecology: **Civetone** is used in wildlife research to attract elusive animals, such as jaguars, to camera traps for population monitoring and behavioral studies.[3][4]
- Medicinal Chemistry: The 17-membered macrocyclic scaffold of **civetone** serves as a model structure in the study and synthesis of other biologically active macrocycles.

Conclusion

Civetone remains a molecule of significant interest due to its rich history, pleasant aroma, and intriguing biological functions. For researchers, its well-established synthetic pathways provide a robust platform for creating analogs and derivatives. For professionals in drug development, its macrocyclic structure and emerging biological activities present opportunities for new therapeutic applications, from anti-inflammatory agents to novel drug delivery systems. A thorough understanding of its chemical and biological profile is the first step toward unlocking the full potential of this classic natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Civetone CAS 542-46-1 - Macrocyclic Ketone for Research [benchchem.com]
- 2. Civet | animal secretion | Britannica [britannica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Citronellol (106-22-9) – Synthetic Rosy Alcohol Ingredient for Floral Perfumery — Scentspiracy [scentspiracy.com]
- 5. Civetone | C17H30O | CID 5315941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy Civetone (EVT-337569) | 542-46-1 [evitachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Molecular formula and IUPAC name of civetone]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1203174#molecular-formula-and-iupac-name-of-civetone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com